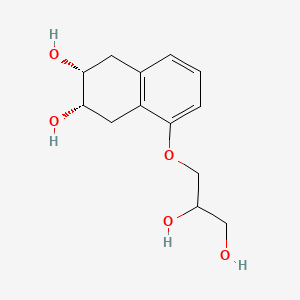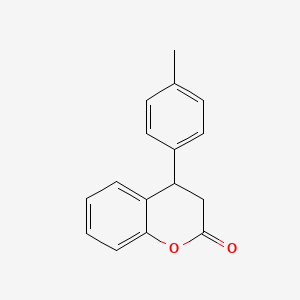
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is a chemical compound belonging to the class of dihydrocoumarins. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzopyran ring system with a 4-methylphenyl substituent, which contributes to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one can be achieved through several methods. One common approach involves the direct esterification of phenols with phenylpropiolic or cinnamic acids using a heterogeneous catalyst under solvent-free conditions. For instance, a Preyssler heteropolyacid catalyst can be used at 130°C to obtain high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of recyclable and non-toxic catalysts, such as Preyssler heteropolyacid, is advantageous for industrial applications due to their environmental friendliness and cost-effectiveness .
化学反応の分析
Types of Reactions
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzopyran ring and the 4-methylphenyl substituent.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication by interfering with viral enzymes or proteins. Similarly, its anticancer effects could result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
4-Phenylcoumarin: Similar in structure but lacks the 4-methylphenyl substituent.
3,4-Dihydro-2H-1,3-benzoxazine: Contains a benzoxazine ring instead of a benzopyran ring.
7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine: Contains fluorine substituents and a benzoxazine ring.
Uniqueness
3,4-Dihydro-4-(4-methylphenyl)-2H-1-Benzopyran-2-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its reactivity and biological activity compared to similar compounds .
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
4-(4-methylphenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3 |
InChIキー |
CLZHYDKPVFGXJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)

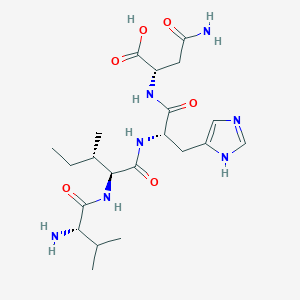
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
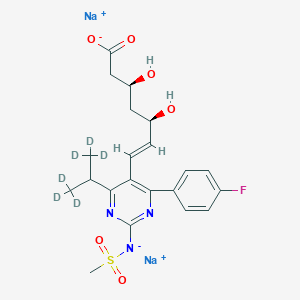
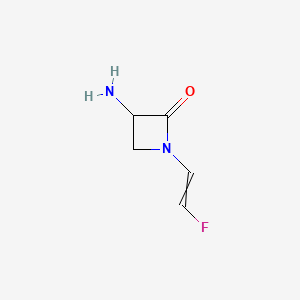
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
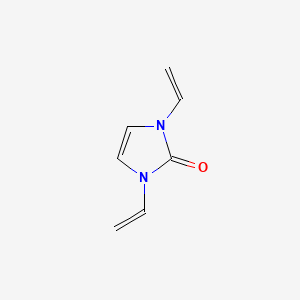

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
